![molecular formula C10H23O3PSi B14695010 Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate CAS No. 23859-75-8](/img/structure/B14695010.png)
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a trimethylsilyl-substituted alkene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate typically involves the Horner-Wadsworth-Emmons olefination reaction. This reaction uses diethyl phosphonate and an appropriate aldehyde or ketone in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired product . The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors.
Industry: It can be used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate involves its ability to participate in various chemical reactions due to the presence of the phosphonate group and the trimethylsilyl-substituted alkene. The phosphonate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the trimethylsilyl group can be easily removed or substituted to introduce other functional groups .
Comparison with Similar Compounds
Similar Compounds
Diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate: Similar structure but with an alkyne instead of an alkene.
Diethyl [3-(trimethylsilyl)prop-1-yn-1-yl]phosphonate: Another similar compound with a different position of the triple bond.
Uniqueness
Diethyl [3-(trimethylsilyl)prop-1-en-1-yl]phosphonate is unique due to its specific combination of a phosphonate group and a trimethylsilyl-substituted alkene. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Properties
CAS No. |
23859-75-8 |
|---|---|
Molecular Formula |
C10H23O3PSi |
Molecular Weight |
250.35 g/mol |
IUPAC Name |
3-diethoxyphosphorylprop-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C10H23O3PSi/c1-6-12-14(11,13-7-2)9-8-10-15(3,4)5/h8-9H,6-7,10H2,1-5H3 |
InChI Key |
JRQJUCDVIQEUTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C=CC[Si](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


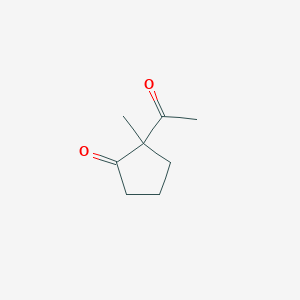

![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)

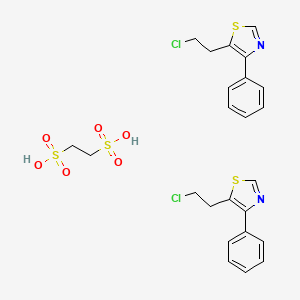
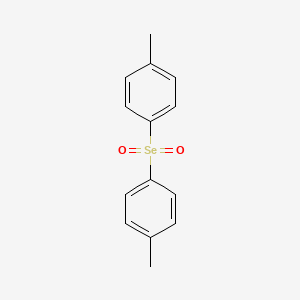

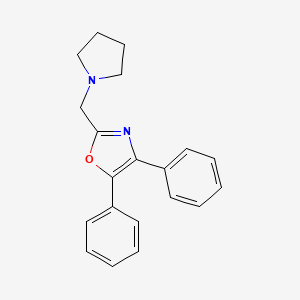


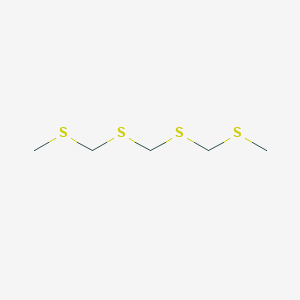
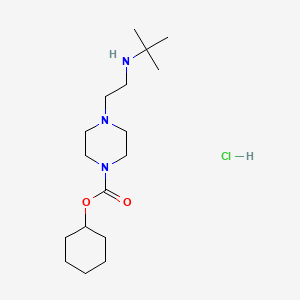

![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
